2-Imidazol-1-yl-1-piperidin-4-ylethanol
Description
2-Imidazol-1-yl-1-piperidin-4-ylethanol is a heterocyclic organic compound featuring an imidazole ring linked via an ethanol bridge to a piperidine moiety. Its molecular formula is C₁₀H₁₆N₃O, with a molecular weight of 194.26 g/mol. The compound’s structure combines two pharmacologically significant motifs: the imidazole group, known for hydrogen-bonding interactions in biological systems, and the piperidine ring, a common scaffold in central nervous system (CNS) therapeutics and receptor-targeting molecules.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-piperidin-4-ylethanol |
InChI |
InChI=1S/C10H17N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-11,14H,1-4,7H2 |
InChI Key |
SFWFPRLMDSRRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CN2C=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of 2-Imidazol-1-yl-1-piperidin-4-ylethanol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Imidazol-1-yl-1-piperidin-4-ylethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and piperidine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and piperidine rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole- and piperidine-based ketones or aldehydes, while substitution reactions can produce a variety of alkylated or halogenated derivatives.
Scientific Research Applications
2-Imidazol-1-yl-1-piperidin-4-ylethanol has a wide range of scientific research applications, including:
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Industry: It is used in the development of functional materials, including catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets in receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights 6-phenyl-2-[((piperidin-4-ylmethyl)-piperazin-1-yl) or (piperazin-1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole derivatives (Patent ID: C07D 513/04) . Although distinct from 2-imidazol-1-yl-1-piperidin-4-ylethanol, this compound class shares critical structural elements, enabling a comparative analysis:
Key Structural and Functional Differences
Pharmacological Implications
Target Selectivity : The imidazole-piperidine combination in the target compound could favor interactions with amine-binding receptors (e.g., H₃ or 5-HT receptors). In contrast, the patent derivatives’ thiadiazole and phenyl groups might confer affinity for hydrophobic binding pockets, such as ATP sites in kinases .
Synthetic Complexity: The patent compound’s fused thiadiazole ring and dual piperazine/piperidine branches require multi-step synthesis, whereas this compound’s simpler structure allows for more straightforward scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
